5-(4-MOXD)-2-SH is a heterocyclic compound belonging to the class of 1,3,4-oxadiazoles. Its synthesis has been reported in scientific literature, with researchers employing various methods to obtain the compound. One reported method involves the reaction of 4-methoxyaniline, carbon disulfide, and hydrazine hydrate under specific reaction conditions. [] The characterization of the synthesized product is typically done using techniques like elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, which help confirm the structure and purity of the compound. []
While the specific scientific research applications of 5-(4-MOXD)-2-SH are still under exploration, its structural features suggest potential in various areas, including:
The presence of the heterocyclic ring and the thiol group in 5-(4-MOXD)-2-SH might contribute to its potential antimicrobial activity. However, limited research is available to definitively confirm this property. Further studies are needed to evaluate its efficacy against different microbial strains and understand its mechanism of action, if any. [, ]
The 1,3,4-oxadiazole scaffold is present in various FDA-approved drugs exhibiting diverse pharmacological activities. This suggests that 5-(4-MOXD)-2-SH could serve as a potential starting point for the development of novel therapeutic agents. However, extensive research involving medicinal chemistry and biological evaluations is required to explore its potential therapeutic applications. []
The heterocyclic structure of 5-(4-MOXD)-2-SH might hold potential applications in material science. However, specific research exploring its potential use in materials development is currently limited.
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol is a chemical compound characterized by its unique oxadiazole ring structure, which has garnered attention in various fields of research. The molecular formula for this compound is C₉H₈N₂O₂S, and it has a molecular weight of 208.24 g/mol. The presence of the methoxy group and the thiol functional group contributes to its chemical reactivity and biological properties. This compound is often studied for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
The chemical reactivity of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol can be attributed to its oxadiazole and thiol functionalities. It can undergo various reactions, including:
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol exhibits significant biological activities:
Several synthetic routes have been developed for the preparation of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol:
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol has diverse applications:
Interaction studies involving 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol focus on its binding affinity with various biomolecules. Molecular docking studies have been conducted to understand how this compound interacts with glucosidases and other enzymes, providing insights into its mechanism of action as an inhibitor . These studies are crucial for optimizing its structure for enhanced biological activity.
Several compounds exhibit structural similarities to 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. Here are a few notable examples:
The uniqueness of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol lies in its specific methoxy substitution pattern and thiol group, which may impart distinct electronic properties and reactivity compared to similar compounds. This can influence its biological activity and potential therapeutic applications.
Irritant